Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide

physicochemical profiling drug-likeness permeability prediction

2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide (CAS 2034324-85-9, PubChem CID is a synthetic small-molecule amide derivative harboring a 4-chlorophenoxy-isobutyramide pharmacophoric core tethered via a methylene linker to a 1-(oxan-4-yl)piperidine tail. Its computed physicochemical descriptors—molecular weight 394.9 g/mol, XLogP3 of 3.6, topological polar surface area (TPSA) of 50.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—place it within oral drug-like chemical space but with distinct polarity-lipophilicity balance relative to close structural analogs.

Molecular Formula C21H31ClN2O3
Molecular Weight 394.94
CAS No. 2034324-85-9
Cat. No. B2886885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide
CAS2034324-85-9
Molecular FormulaC21H31ClN2O3
Molecular Weight394.94
Structural Identifiers
SMILESCC(C)(C(=O)NCC1CCN(CC1)C2CCOCC2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H31ClN2O3/c1-21(2,27-19-5-3-17(22)4-6-19)20(25)23-15-16-7-11-24(12-8-16)18-9-13-26-14-10-18/h3-6,16,18H,7-15H2,1-2H3,(H,23,25)
InChIKeyXFALLUVADDJHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide (CAS 2034324-85-9): Procurement-Relevant Structural & Physicochemical Profile


2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide (CAS 2034324-85-9, PubChem CID 91813015) is a synthetic small-molecule amide derivative harboring a 4-chlorophenoxy-isobutyramide pharmacophoric core tethered via a methylene linker to a 1-(oxan-4-yl)piperidine tail [1]. Its computed physicochemical descriptors—molecular weight 394.9 g/mol, XLogP3 of 3.6, topological polar surface area (TPSA) of 50.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—place it within oral drug-like chemical space but with distinct polarity-lipophilicity balance relative to close structural analogs [1]. The compound is catalogued as a non-human research reagent and has not yet been associated with clinical development, making its procurement decision dependent on structural differentiation rather than validated therapeutic data [2].

Why In-Class Substitution Is Not Advisable for 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide


Within the class of 2-(4-chlorophenoxy)-2-methylpropanamide derivatives, the nature of the amine-bearing substituent profoundly modulates biological activity and physicochemical properties. For instance, replacing the 1-(oxan-4-yl)piperidine tail with an adamantane-based amine yields an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with an IC50 of 12 nM, whereas the core fragment alone (2-(4-chlorophenoxy)-2-methylpropanamide) is a pharmacologically inert metabolite of clofibrate [1][2]. The oxan-4-yl (tetrahydropyran) group is explicitly chosen in medicinal chemistry programs to enhance aqueous solubility and mitigate cytochrome P450-mediated metabolism relative to unsubstituted piperidine or aromatic N-substituents [3]. Consequently, generic replacement with a closely related analog that lacks the tetrahydropyran moiety or bears a different N-substitution pattern risks altering target engagement, solubility, metabolic stability, and ultimately experimental reproducibility in ways that are not predictable a priori.

Quantitative Differentiation Evidence for 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide Versus Structural Analogs


Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Differentiate the Oxan-4-yl Derivative from Simpler Piperidine Analogs

The target compound possesses four hydrogen bond acceptors (HBA = 4) and a TPSA of 50.8 Ų, driven by the additional ether oxygen in the oxan-4-yl ring [1]. In contrast, analogs such as 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide exhibit HBA counts of 6–7 and TPSA values exceeding 90 Ų due to sulfonamide or sulfonyl groups, while simpler N-alkyl piperidine analogs lack the ether oxygen and have HBA = 3 and TPSA ≈ 40–45 Ų . The intermediate TPSA of the target compound (50.8 Ų) predicts moderate passive membrane permeability—distinct from both the overly polar sulfonamide series (risk of poor absorption) and the minimally polar N-alkyl series (potential solubility limitations) [2].

physicochemical profiling drug-likeness permeability prediction

Lipophilicity (XLogP3 = 3.6) Positions the Compound in a Different Permeability-Solubility Regime than the Phenylpropanamide Analog

The target compound has a computed XLogP3 of 3.6, reflecting the lipophilic contribution of the 4-chlorophenoxy group balanced by the polar oxane oxygen [1]. The closest commercially catalogued analog, N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-phenylpropanamide (CAS 2034324-38-2), lacks the chlorine and geminal dimethyl substituents and has an estimated XLogP3 of approximately 2.4–2.8 [2]. This ΔlogP of 0.8–1.2 log units translates to roughly 6- to 16-fold higher lipophilicity for the target, which may confer enhanced membrane partitioning but also demands attention to potential solubility limitations in aqueous assay buffers [3].

lipophilicity solubility prediction CNS MPO scoring

Class-Level Evidence: The 2-(4-Chlorophenoxy)-2-methylpropanamide Core Confers Sub-Nanomolar Potency Against 11β-HSD1 When Appropriately Functionalized

Although no direct bioactivity data exist for the target compound, the identical 2-(4-chlorophenoxy)-2-methylpropanamide core, when coupled to an adamantane-based amine, yields an 11β-HSD1 inhibitor (adamantane ether 22) with an IC50 of 12 nM [1]. Selectivity over 11β-HSD2 was >1,600-fold (IC50 = 20,000 nM) [1]. This demonstrates that the chlorophenoxy-isobutyramide scaffold is capable of driving potent, selective target engagement when paired with an appropriate amine tail. The oxan-4-yl piperidine tail of the target compound differs from the adamantane in conformational flexibility, hydrogen bonding capacity, and metabolic liability, suggesting a distinct SAR profile that merits empirical evaluation [2].

11β-HSD1 inhibition structure-activity relationship metabolic disease target

Absence of Sulfonamide or Acyl-sulfonamide Functionality Eliminates a Known Source of Metabolic Instability and Toxicity Risk

Several closely related catalogued analogs—including 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide and 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide—incorporate a sulfonamide or sulfonyl group on the piperidine nitrogen [1]. Sulfonamides are well-documented to carry risks of idiosyncratic hepatotoxicity via oxidative metabolism to reactive nitroso or hydroxylamine intermediates, and are substrates for polymorphic N-acetyltransferases (NAT1/NAT2) [2]. The target compound replaces the sulfonyl group with a tetrahydropyran (oxane) ring, eliminating this toxicophoric substructure while retaining the tertiary amine basic center [1]. This structural difference is expected to reduce metabolic liability and avoid sulfonamide-associated hypersensitivity concerns.

metabolic stability toxicophore avoidance drug safety

Recommended Procurement and Research Application Scenarios for 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide


SAR Exploration of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Chemotypes

Given that the 2-(4-chlorophenoxy)-2-methylpropanamide core has been validated as a sub-50 nM 11β-HSD1 pharmacophore when paired with an adamantane tail [1], this compound provides a structurally divergent amine partner (oxan-4-yl piperidine) for systematic SAR studies. Procurement is justified for laboratories seeking to explore how replacement of the rigid adamantane with a flexible, hydrogen-bond-capable tetrahydropyran moiety affects target potency, selectivity over 11β-HSD2, and microsomal stability. The compound's intermediate TPSA (50.8 Ų) and XLogP3 (3.6) further support its use in correlating physicochemical properties with cellular permeability in 11β-HSD1-expressing cell lines [2].

Toxicophore-Free Tool Compound for Nuclear Receptor or Metabolic Enzyme Screening Panels

The absence of sulfonamide, acyl-sulfonamide, and aniline substructures distinguishes this compound from many commercially available piperidine-propanamide screening compounds [1]. Research groups assembling compound libraries for phenotypic screening against metabolic or nuclear receptor targets (PPAR, PXR, CAR, FXR) can procure this compound as a 'clean' representative of the chlorophenoxy-amide class, reducing the probability of assay interference from reactive metabolites or redox-cycling byproducts that plague sulfonamide-containing analogs [2].

Computational Chemistry Benchmarking: Docking and Free Energy Perturbation Studies of Oxane-Containing Ligands

The oxan-4-yl group presents a conformational sampling challenge for docking algorithms due to the tetrahydropyran ring's chair-boat equilibrium and the rotational degrees of freedom of the methylene linker [1]. With six rotatable bonds and a stereochemically unconstrained structure, this compound serves as an ideal test case for benchmarking molecular mechanics force fields (GAFF, OPLS4) and free energy perturbation (FEP+) protocols against experimental binding data, once such data are generated [2]. Procurement is recommended for computational chemistry groups collaborating with experimental labs on blinded prospective affinity prediction challenges.

Metabolic Stability Profiling: Direct Comparison of Oxane Versus Sulfonyl N-Substituents on Piperidine Clearance

A direct head-to-head in vitro intrinsic clearance assay (human liver microsomes or hepatocytes) comparing this compound with its sulfonyl-substituted analogs (e.g., 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide) would quantify the metabolic advantage conferred by the oxane-for-sulfonyl substitution [1]. The predicted outcome—lower clearance for the oxane derivative—has not been experimentally confirmed and represents a valuable data point for medicinal chemistry teams optimizing piperidine N-substituents for metabolic stability [2].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.